molecular formula C25H17N3O2S B11935089 N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide

N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide

Cat. No.: B11935089
M. Wt: 423.5 g/mol
InChI Key: DRGVVUJKZXEUFA-UHFFFAOYSA-N
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Description

PDS-0330 is a small molecule inhibitor that specifically targets claudin-1, a protein involved in the progression and metastasis of colorectal cancer. Claudin-1 is a component of tight junctions in epithelial cells and plays a crucial role in maintaining cell polarity and barrier function. PDS-0330 has shown promising pharmacokinetic properties and exhibits antitumor and chemosensitizing activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PDS-0330 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of PDS-0330 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, optimizing solvent use, and ensuring efficient purification processes .

Chemical Reactions Analysis

Types of Reactions

PDS-0330 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

PDS-0330 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of claudin-1 in various chemical processes.

    Biology: Investigates the biological functions of claudin-1 in cell signaling and tight junction integrity.

    Medicine: Explores its potential as a therapeutic agent for colorectal cancer and other claudin-1 related diseases.

Mechanism of Action

PDS-0330 exerts its effects by specifically binding to claudin-1 with micromolar affinity. This binding interferes with the association between claudin-1 and the Src oncogene, thereby inhibiting the progression and metastasis of colorectal cancer. The disruption of claudin-1/Src interaction leads to altered survival signaling pathways, increased apoptosis, and reduced chemoresistance .

Properties

Molecular Formula

C25H17N3O2S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H17N3O2S/c29-23(19-10-9-16-5-1-2-6-18(16)15-19)28-25(31)26-20-13-11-17(12-14-20)24-27-21-7-3-4-8-22(21)30-24/h1-15H,(H2,26,28,29,31)

InChI Key

DRGVVUJKZXEUFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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